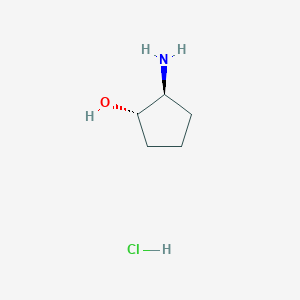

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride

Description

The exact mass of the compound trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-(1S,2S)-2-Aminocyclopentanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(1S,2S)-2-Aminocyclopentanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583362 | |

| Record name | (1S,2S)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-04-8 | |

| Record name | (1S,2S)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chiral Scaffolding of Innovation: A Technical Guide to trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its rigid cyclopentane core and defined stereochemistry provide a valuable scaffold for the construction of complex molecular architectures with high stereocontrol. This technical guide delves into the primary applications of this compound, offering a comprehensive overview of its role in the synthesis of chiral ligands for asymmetric catalysis, its use as a precursor to potentially therapeutic carbocyclic nucleoside analogues and sodium channel blockers. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate its application in research and development.

Core Applications and Synthetic Utility

Trans-(1S,2S)-2-Aminocyclopentanol hydrochloride serves as a versatile starting material for the synthesis of high-value chemical entities. Its key applications are concentrated in three main areas:

-

Chiral Ligands for Asymmetric Catalysis: The trans-1,2-amino alcohol moiety is an ideal precursor for the synthesis of C2-symmetric bis(oxazoline) (BOX) ligands. These ligands are renowned for their ability to form chiral complexes with various metals, which in turn catalyze a wide range of enantioselective transformations.

-

Carbocyclic Nucleoside Analogues: The cyclopentane ring can mimic the furanose sugar in natural nucleosides. Incorporating trans-(1S,2S)-2-aminocyclopentanol hydrochloride into nucleoside structures leads to carbocyclic nucleosides that exhibit enhanced metabolic stability and can possess potent antiviral properties.

-

Sodium Channel Blockers: The cyclopentane scaffold has been identified as a core component in a novel class of voltage-gated sodium channel blockers. Derivatives of trans-(1S,2S)-2-aminocyclopentanol hydrochloride are being explored for the treatment of chronic pain.

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

The synthesis of BOX ligands from chiral amino alcohols is a well-established methodology. The following is a representative protocol for the synthesis of a methylene-bridged bis(oxazoline) ligand, adapted for trans-(1S,2S)-2-Aminocyclopentanol hydrochloride.

Representative Experimental Protocol: Synthesis of Methylene-bis((4S,5S)-4,5-cyclopentano-2-oxazoline)

-

Reaction Setup: To a solution of malononitrile (1.0 eq) in anhydrous chlorobenzene (0.5 M) is added zinc chloride (0.1 eq).

-

Addition of Amino Alcohol: Trans-(1S,2S)-2-Aminocyclopentanol hydrochloride (2.2 eq) is added, and the resulting suspension is heated to 130 °C.

-

Reaction Monitoring: The reaction is monitored by TLC or GC-MS until the starting materials are consumed (typically 24-48 hours).

-

Work-up: The reaction mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired bis(oxazoline) ligand.

Catalytic Performance of Related BOX Ligands

While specific catalytic data for BOX ligands derived directly from trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is not extensively reported in publicly available literature, the performance of analogous BOX ligands in various asymmetric reactions is well-documented. The following table provides representative data for the catalytic activity of related C2-symmetric BOX ligands.

| Reaction Type | Catalyst (Metal-BOX Complex) | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Diels-Alder | Cu(II)-Ph-BOX | Cyclopentadiene + N-acryloyloxazolidinone | >95 | >98 |

| Aldol Reaction | Sn(II)-tBu-BOX | Benzaldehyde + Methyl isocyanoacetate | 90 | 95 |

| Michael Addition | Ni(II)-iPr-BOX | Nitromethane + Chalcone | 85 | 92 |

| Hydrosilylation | Rh(I)-Ph-BOX | Acetophenone + Diphenylsilane | >90 | 88 |

Synthetic Pathway for BOX Ligand Formation

Caption: Synthesis of a methylene-bridged BOX ligand.

Application in the Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are an important class of antiviral agents. The replacement of the ribose sugar's oxygen atom with a methylene group confers resistance to enzymatic degradation. A common synthetic strategy involves the construction of the heterocyclic base onto the chiral cyclopentylamine scaffold.

Representative Experimental Protocol: Synthesis of a Carbocyclic Adenosine Analogue

-

Protection of the Amino Alcohol: The amino and hydroxyl groups of trans-(1S,2S)-2-Aminocyclopentanol are first protected, for example, as a Boc-protected amino group and a silyl-protected alcohol.

-

Glycosylation: The protected aminocyclopentanol is coupled with a purine derivative, such as 6-chloropurine, under basic conditions (e.g., NaH in DMF).

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., TFA for Boc and TBAF for silyl ethers) to yield the final carbocyclic nucleoside analogue.

Biological Activity of Related Carbocyclic Nucleosides

The biological activity of carbocyclic nucleosides is highly dependent on their structure. The following table presents data for well-known carbocyclic nucleoside analogues.

| Compound | Target Virus | Assay | IC50 (µM) |

| Abacavir | HIV-1 | Reverse Transcriptase Inhibition | 0.03-0.1 |

| Entecavir | HBV | DNA Polymerase Inhibition | 0.001-0.01 |

| Carbovir | HIV-1 | Reverse Transcriptase Inhibition | 0.1-1.0 |

Synthetic Pathway for Carbocyclic Nucleoside Formation

Caption: General synthesis of a carbocyclic nucleoside.

Precursor for Novel Sodium Channel Blockers

Recent research has identified cyclopentane dicarboxamide derivatives as potent blockers of voltage-gated sodium channels, which are promising targets for the treatment of chronic pain. Trans-(1S,2S)-2-Aminocyclopentanol hydrochloride can be envisioned as a key starting material for the synthesis of related carboxamide derivatives.

Representative Synthetic Approach

A plausible synthetic route would involve the acylation of the amino group of trans-(1S,2S)-2-aminocyclopentanol with a suitable carboxylic acid, followed by further functionalization.

Synthetic Workflow for Cyclopentane Carboxamide Derivatives

Caption: Synthesis of a cyclopentane carboxamide derivative.

Conclusion

Trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is a valuable and versatile chiral building block with significant potential in asymmetric synthesis and medicinal chemistry. Its utility in the preparation of chiral BOX ligands, carbocyclic nucleosides, and sodium channel blockers underscores its importance for researchers and drug development professionals. The synthetic pathways and representative data presented in this guide are intended to provide a solid foundation for the further exploration and application of this important chiral molecule.

In-depth Technical Guide: trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride, a pivotal chiral building block in modern organic and medicinal chemistry. The document details its chemical identity, structure, and key physicochemical properties. A thorough examination of a robust, multigram-scale enantioselective synthesis is presented, including a detailed experimental protocol. Furthermore, this guide elucidates the application of this compound as a chiral ligand in asymmetric catalysis, exemplified by a workflow for the enantioselective addition of diethylzinc to aldehydes. This guide is intended to be a valuable resource for researchers and professionals engaged in asymmetric synthesis and the development of novel therapeutics.

Chemical Identity and Structure

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol widely utilized as a precursor for chiral ligands and auxiliaries in asymmetric synthesis.[1] Its specific stereochemistry makes it a valuable component in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

CAS Number: 68327-04-8[2]

Molecular Formula: C₅H₁₁NO·HCl[3]

Molecular Weight: 137.61 g/mol [3]

Structure:

Synonyms: (1S,2S)-trans-2-Aminocyclopentanol hydrochloride, (1S,2S)-2-Aminocyclopentan-1-ol hydrochloride[4]

Physicochemical Properties

A summary of the key physicochemical properties of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Physical State | Crystalline solid | [2] |

| Melting Point | 191-196 °C | |

| Optical Purity | ≥97.0% (GC) | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Experimental Protocols

Enantioselective Synthesis of trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride

A highly efficient and practical method for the multigram-scale synthesis of enantioenriched trans-1,2-amino alcohols, including the title compound, has been developed. This protocol utilizes a (salen)Co(III)-catalyzed enantioselective addition of a carbamate to a meso-epoxide.[1]

Reaction Scheme:

Cyclopentene oxide reacts with phenyl carbamate in the presence of an oligomeric (salen)Co-OTf catalyst to yield a protected trans-1,2-amino alcohol. Subsequent basic deprotection and recrystallization as the hydrochloride salt affords the final product in high enantiomeric excess.[1]

Detailed Protocol:

-

Step 1: Catalytic Enantioselective Carbamate Addition:

-

To a solution of cyclopentene oxide in a suitable solvent, add phenyl carbamate.

-

Introduce the oligomeric (salen)Co-OTf catalyst (1 mol%).

-

Stir the reaction mixture at the appropriate temperature until completion, monitored by TLC or GC.

-

-

Step 2: Deprotection and Salt Formation:

-

Upon completion of the catalytic reaction, subject the reaction mixture to basic conditions (e.g., NaOH solution) to deprotect the amine.

-

Extract the free amino alcohol into an organic solvent.

-

Acidify the organic extract with hydrochloric acid to precipitate the hydrochloride salt.

-

-

Step 3: Purification:

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent system to yield trans-(1S,2S)-2-Aminocyclopentanol hydrochloride with >99% enantiomeric excess.[1]

-

Quantitative Data for Synthesis:

| Parameter | Value | Reference |

| Catalyst Loading | 1 mol % | [1] |

| Scale | Multigram | [1] |

| Enantiomeric Excess (ee) | >99% | [1] |

Applications in Asymmetric Synthesis

trans-(1S,2S)-2-Aminocyclopentanol and its derivatives are valuable as chiral ligands in a variety of asymmetric catalytic reactions. One notable application is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.[5]

Experimental Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following workflow outlines the use of a chiral ligand derived from trans-(1S,2S)-2-aminocyclopentanol in the enantioselective addition of diethylzinc to benzaldehyde.

Caption: Workflow for the enantioselective addition of diethylzinc to benzaldehyde using a chiral ligand.

Conclusion

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is a well-established and highly valuable chiral building block. Its efficient enantioselective synthesis makes it readily accessible for a wide range of applications. As demonstrated, its utility as a precursor to chiral ligands for asymmetric catalysis highlights its importance in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field.

References

- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. scbt.com [scbt.com]

- 4. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Enantiopure trans-2-Aminocyclopentanol: A Technical Guide

Enantiomerically pure trans-2-aminocyclopentanol is a valuable chiral building block in organic synthesis, frequently utilized as a precursor for chiral ligands and auxiliaries in asymmetric catalysis, as well as in the synthesis of pharmaceutical compounds. The stereoselective construction of this 1,2-amino alcohol motif has been the subject of considerable research, leading to the development of several distinct and effective synthetic strategies. This technical guide provides an in-depth overview of the primary methodologies for preparing enantiopure trans-2-aminocyclopentanol, detailing experimental protocols and presenting quantitative data for comparison.

Key Synthetic Strategies

The synthesis of enantiopure trans-2-aminocyclopentanol can be broadly categorized into three main approaches:

-

Chemoenzymatic Methods: These strategies leverage the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture of the amino alcohol or a precursor.

-

Catalytic Asymmetric Synthesis: This approach involves the enantioselective opening of a meso-epoxide, such as cyclopentene oxide, with a nitrogen-containing nucleophile, guided by a chiral catalyst.

-

Resolution of Racemates: Classical resolution techniques, while sometimes less direct, can also be employed to separate enantiomers.

This guide will focus on the most prevalent and efficient methods, providing detailed insights for researchers and professionals in drug development.

Chemoenzymatic Synthesis via Lipase-Catalyzed Acylation

A highly effective chemoenzymatic method relies on the kinetic resolution of racemic trans-2-(N,N-dialkylamino)cyclopentanols through lipase-catalyzed acylation. This process yields optically active amino alcohols and their corresponding acetates with excellent chemical yields and high enantiomeric excesses.

Experimental Protocol: Lipase-Catalyzed Acylation

A representative protocol for the enzymatic resolution of a racemic N-substituted trans-2-aminocyclopentanol is as follows:

-

Preparation of the Racemic Substrate: The racemic trans-2-(N,N-dialkylamino)cyclopentanol is synthesized and purified.

-

Enzymatic Reaction: The racemic amino alcohol is dissolved in a suitable organic solvent. An acyl donor (e.g., vinyl acetate) and a lipase (e.g., from Burkholderia cepacia) are added to the solution.[1]

-

Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., chiral gas chromatography or high-performance liquid chromatography) until approximately 50% conversion is achieved.

-

Separation: Upon reaching the desired conversion, the enzyme is filtered off. The resulting mixture, containing the acylated product and the unreacted amino alcohol enantiomer, is separated by column chromatography.

-

Hydrolysis (if necessary): The separated acylated product can be hydrolyzed to afford the other enantiomer of the amino alcohol.

Quantitative Data

| Substrate | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee%) |

| Racemic trans-2-(N,N-dialkylamino)cyclopentanol | Lipase from Burkholderia cepacia | Vinyl Acetate | Good | 95 to >99 |

Catalytic Asymmetric Ring Opening of Cyclopentene Oxide

A practical and efficient method for the synthesis of highly enantioenriched trans-1,2-amino alcohols involves the catalytic enantioselective addition of a carbamate nucleophile to a meso-epoxide.[2] This transformation is often promoted by a chiral catalyst, such as an oligomeric (salen)Co-OTf complex.[2]

Experimental Protocol: (salen)Co-Catalyzed Carbamate Addition

The following protocol outlines the key steps for the preparative-scale synthesis of trans-2-aminocyclopentanol hydrochloride:[2]

-

Catalyst Preparation: The oligomeric (salen)Co-OTf catalyst is prepared according to established procedures.

-

Catalytic Reaction: In a reaction vessel, cyclopentene oxide and a carbamate nucleophile (e.g., phenyl carbamate) are combined in a suitable solvent. The chiral (salen)Co-OTf catalyst is then added (typically 0.5 to 1 mol %).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by TLC or GC until the starting epoxide is consumed.

-

Deprotection: Following the catalytic reaction, the reaction mixture is subjected to basic conditions to deprotect the carbamate group, yielding the free amino alcohol.

-

Purification and Salt Formation: The resulting amino alcohol is purified, and for improved stability and handling, it is often recrystallized as the hydrochloride salt, which typically results in an enantiomeric excess of >99%.[2]

Quantitative Data

| Epoxide | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) |

| Cyclopentene Oxide | Phenyl Carbamate | 1 | High | >99 |

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the discussed synthetic pathways.

References

A Technical Guide to the Physical Properties of trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known physical and chemical properties of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride (CAS Number: 68327-04-8). A crucial chiral building block in organic synthesis, this compound serves as a key intermediate in the development of novel therapeutic agents and other biologically active molecules.[1] This guide consolidates available data on its physical characteristics, outlines standard experimental methodologies for their determination, and illustrates its role in synthetic chemistry.

Core Physical and Chemical Properties

The physical properties of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride have been compiled from various sources. All quantitative data are summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [2][3][4][5][6] |

| Molecular Weight | 137.61 g/mol | [2][4][6][7] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | 155-160 °C | [2] |

| Boiling Point | 220.9 °C at 760 mmHg | [2][5] |

| Flash Point | 87.4 °C | [2][5] |

| Solubility | Soluble in water and alcohol; slightly soluble in non-polar solvents. | [2] |

| Vapor Pressure | 0.0229 mmHg at 25 °C | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C.[2][3][8] | |

| Sensitivity | Hygroscopic (moisture sensitive) | [2] |

Note: The enantiomer, trans-(1R,2R)-2-Aminocyclopentanol hydrochloride, is reported to have a melting point of 191-196 °C and an optical rotation of [α]20/D = -32 to -36° (c=1 in H₂O).[1][9][10] Enantiomers possess identical physical properties such as melting and boiling points; discrepancies in reported values may arise from differences in experimental conditions or sample purity.

Role in Asymmetric Synthesis

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is highly valued in pharmaceutical research and organic synthesis for its role as a chiral intermediate. Its stereochemistry is leveraged to produce enantiomerically pure compounds, which is critical for developing effective and safe therapeutic agents.[1] The diagram below illustrates the logical workflow of its application in drug development.

Caption: Workflow illustrating the use of the compound as a chiral intermediate.

Experimental Protocols for Property Determination

While specific experimental protocols from the original data sources are not detailed, the physical properties listed above are typically determined using standard laboratory procedures.

Melting Point Determination

The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling and Flash Point Measurement

Boiling point is measured at a specific atmospheric pressure, typically 760 mmHg. For small-scale laboratory measurements, techniques like distillation or using a Thiele tube can be employed. The flash point, the lowest temperature at which vapors will ignite with a spark, is determined using either an open-cup or closed-cup apparatus, which is essential for safety assessments.

Solubility Assessment

Solubility is determined by adding measured amounts of the solute (the compound) to a fixed volume of a specific solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then quantified to express solubility, often in terms of g/100 mL or mol/L.

Optical Rotation Measurement

As a chiral compound, its optical activity is measured using a polarimeter.

-

Sample Preparation: A solution of the compound is prepared at a known concentration (c), typically in g/mL, using a specified solvent (e.g., water).[1]

-

Measurement: The solution is placed in a polarimeter tube of a known path length (l), usually in decimeters.

-

Analysis: Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the solution, and the angle of rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c). The temperature and wavelength are always reported with the value.

Synthesis Overview

trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride can be prepared through a multi-step synthesis. A general pathway involves:

-

Reaction of cyclopentene with nitroso hydrochloric acid to yield cyclopentanal nitroso hydrochloric acid ester.

-

Subsequent reaction with ammonia to produce trans-(1S,2S)-2-amino-cyclopentanal via denitrogenation.

-

Finally, treatment with hydrochloric acid to form the stable hydrochloride salt, trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride.[2]

The diagram below outlines this synthetic workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 68327-04-8 CAS MSDS ((1S,2S)-trans-2-Aminocyclopentanol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. lookchem.com [lookchem.com]

- 10. Page loading... [wap.guidechem.com]

Whitepaper: Unambiguous Stereochemical Assignment of (1S,2S)-Aminocyclopentanol

An in-depth technical guide on the stereochemical assignment of (1S,2S)-aminocyclopentanol, designed for researchers, scientists, and drug development professionals.

The aminocyclopentanol scaffold is a crucial structural motif in medicinal chemistry, notably serving as a core component in carbocyclic nucleoside analogues that exhibit potent antiviral and anti-cancer properties.[1] The precise three-dimensional arrangement of substituents on the cyclopentane ring is paramount to biological activity, making unambiguous stereochemical assignment an essential aspect of synthesis, characterization, and drug development. This technical guide provides a comprehensive overview of the methodologies required to assign the absolute stereochemistry of (1S,2S)-aminocyclopentanol, a trans isomer.

The assignment process is bifurcated into two critical stages: first, the determination of the relative stereochemistry (cis vs. trans), and second, the assignment of the absolute configuration (R/S at each stereocenter).

Logical Workflow for Stereochemical Assignment

The overall process involves a combination of synthetic strategy and spectroscopic/analytical techniques to elucidate both the relative and absolute configuration of the molecule.

Determination of Relative Stereochemistry: trans Configuration

The primary technique for establishing the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclopentane ring is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the analysis of proton-proton (¹H-¹H) coupling constants and the Nuclear Overhauser Effect (NOE).[2][3] The trans configuration of (1S,2S)-aminocyclopentanol places the C1-OH and C2-NH₂ bonds on opposite faces of the ring.

Nuclear Overhauser Effect (NOE) Analysis

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[4] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is exceptionally powerful for this assignment. For a trans isomer, the protons attached to the carbons bearing the hydroxyl (H1) and amino (H2) groups are on opposite faces of the ring and thus are distant from each other. Consequently, no NOE cross-peak should be observed between H1 and H2.[2][3] In contrast, a cis isomer would show a strong NOE correlation between these two protons.

For (1S,2S)-aminocyclopentanol, key spatial relationships are expected:

-

No H1-H2 NOE: The absence of an NOE between the methine protons at C1 and C2 is the most definitive indicator of a trans relationship.

-

Axial-Axial Correlations: Strong NOEs are expected between adjacent axial protons on the same face of the ring (e.g., H1 to an axial proton on C5, and H2 to an axial proton on C3).

Experimental Protocol: 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of the aminocyclopentanol sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The sample must be thoroughly degassed using several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[5]

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer (≥400 MHz).

-

Pulse Sequence: A standard 2D NOESY pulse sequence is used, which consists of three 90° pulses.[4][6]

-

Acquisition Parameters:

-

Mixing Time (τₘ): This is a critical parameter. A range of mixing times (e.g., 100 ms to 800 ms) should be tested to observe the build-up of NOE correlations.

-

Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans.

-

Acquisition Dimensions: Typically, 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁) are acquired.

-

-

Data Processing: The raw data is Fourier transformed in both dimensions. Phase correction and baseline correction are applied to obtain the final 2D spectrum.

-

Interpretation: The spectrum is analyzed for cross-peaks that connect protons that are close in space (< 5 Å). The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

Data Presentation: Expected NMR Data

While specific shifts depend on solvent and concentration, representative data for the trans isomer are summarized below.

| Proton | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Key ¹H-¹H Couplings (J, Hz) | Expected NOE Correlations |

| H1 (-CHOH) | ~3.8 - 4.2 | m | J(H1, H2), J(H1, H5a), J(H1, H5b) | H5 (axial), H5 (equatorial) |

| H2 (-CHNH₂) | ~3.0 - 3.4 | m | J(H2, H1), J(H2, H3a), J(H2, H3b) | H3 (axial), H3 (equatorial) |

| H3, H4, H5 | ~1.5 - 2.0 | m | - | - |

| Carbon | Expected ¹³C Chemical Shift (ppm) |

| C1 (-CHOH) | ~75 - 80 |

| C2 (-CHNH₂) | ~55 - 60 |

| C3, C4, C5 | ~20 - 35 |

Determination of Absolute Stereochemistry: (1S, 2S) Configuration

Once the trans relative stereochemistry is confirmed, the absolute configuration must be determined.

Method A: Enantioselective Synthesis

The most common method to obtain a specific enantiomer is through enantioselective synthesis, starting from a known chiral material or using a chiral catalyst.[7][8][9] For instance, a synthesis route could begin with a chiral pool starting material where the stereocenters are already set, or employ a chiral auxiliary or asymmetric catalyst to induce the desired stereochemistry during the reaction. The known configuration of the starting material or the predictable outcome of the asymmetric reaction directly establishes the absolute stereochemistry of the final product.

Method B: Single-Crystal X-ray Crystallography

This is the gold standard for determining the absolute configuration of a molecule, provided it can be crystallized.[10] The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise 3D arrangement of every atom.

To determine the absolute stereochemistry, anomalous dispersion is used. When heavy atoms are not present, derivatization with a molecule containing a heavy atom (like bromine) or formation of a salt with a chiral counter-ion of known absolute configuration may be necessary. The Flack parameter is calculated from the diffraction data; a value close to 0 confirms the assigned stereochemistry, while a value near 1 indicates the opposite enantiomer.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a high-quality single crystal of the (1S,2S)-aminocyclopentanol or a suitable salt/derivative. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[10]

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map. An atomic model is built into the map and refined against the experimental data to optimize bond lengths, angles, and atomic positions.

-

Absolute Structure Determination: The absolute configuration is determined by analyzing anomalous scattering effects, culminating in the calculation of the Flack parameter.

Conclusion

The unambiguous stereochemical assignment of (1S,2S)-aminocyclopentanol is a multi-step process that relies on a synergistic application of modern analytical techniques. 2D NMR experiments, particularly NOESY, are indispensable for confirming the trans relative stereochemistry by probing through-space proton proximities. Following this, the absolute (1S,2S) configuration is definitively established either through an enantioselective synthetic route with a known stereochemical outcome or, most conclusively, by single-crystal X-ray crystallography. These rigorous characterization methods are fundamental to ensuring the quality, efficacy, and safety of chiral molecules in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 5. Guide to NOE Experiments [bloch.anu.edu.au]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective Synthesis of Alcohols and Amines: The Huang/Chen Synthesis of α-Tocopherol [organic-chemistry.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. researchgate.net [researchgate.net]

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride safety and handling guidelines

An In-depth Technical Guide to the Safety and Handling of trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride

This guide provides comprehensive safety and handling information for trans-(1S,2S)-2-Aminocyclopentanol hydrochloride (CAS Number: 68327-04-8), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is a white crystalline solid.[1][2] It is soluble in water and alcohol.[1] Proper storage involves keeping the container tightly closed in a dry, cool, and well-ventilated place, often under an inert gas like argon at 2-8°C.[3][4][5]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 68327-04-8 | [1][3][5][6][7] |

| Molecular Formula | C₅H₁₂ClNO | [1][5][8][9][10] |

| Molecular Weight | 137.61 g/mol | [5][6][8][9][10] |

| Appearance | White crystalline solid | [1][2][5] |

| Melting Point | 155-160 °C | [1] |

| Solubility | Soluble in water and alcohol | [1] |

| Storage Temperature | 2-8°C, under inert gas | [4][5] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3][11]

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][11] |

| Skin Irritation | H315 | Causes skin irritation | [11] |

| Eye Irritation | H319 | Causes serious eye irritation | [11] |

Precautionary Statements:

-

P264: Wash hands and any exposed skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P301+P317: IF SWALLOWED: Get medical help.[3]

-

P330: Rinse mouth.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride necessitates the use of appropriate personal protective equipment and adherence to standard laboratory safety protocols.

Engineering Controls

-

Work in a well-ventilated area.[1][3] Use a local exhaust system if dust formation is possible.[12]

-

Ensure safety shower and eye-wash stations are readily accessible.[12]

Personal Protective Equipment

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [3][9] |

| Skin Protection | Wear impervious, flame-resistant clothing and handle with suitable chemical-resistant gloves. Inspect gloves before use and wash hands after handling. | [3][9] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. | [8] |

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical advice.

Table 4: First Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. | [3] |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [3][8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [3][8] |

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[8] Avoid dust formation and breathing vapors, mist, or gas.[8] Ensure adequate ventilation.[8] Use personal protective equipment.[8] Prevent further leakage if it is safe to do so.[3] Sweep up the spilled material and place it in a suitable, closed container for disposal.[12]

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. 68327-04-8 CAS MSDS ((1S,2S)-trans-2-Aminocyclopentanol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. calpaclab.com [calpaclab.com]

- 7. scbt.com [scbt.com]

- 8. Page loading... [guidechem.com]

- 9. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Navigating the Stability of Aminocyclopentanol HCl: A Technical Guide to Storage and Handling

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical intermediates is paramount. This technical guide provides a comprehensive overview of the recommended storage temperature and conditions for aminocyclopentanol hydrochloride (HCl), a key building block in the synthesis of various pharmaceutical compounds. While specific quantitative stability data under various conditions is not extensively published, this guide synthesizes available information from safety data sheets and outlines best practices for storage, handling, and stability assessment.

Recommended Storage Conditions: A Consolidated View

Analysis of publicly available data from chemical suppliers indicates some variability in the recommended storage temperature for aminocyclopentanol HCl. These recommendations are likely dependent on the specific isomer and purity of the compound. The table below summarizes the common storage conditions cited for different isomers of aminocyclopentanol HCl.

| Isomer/Mixture | Recommended Storage Temperature | Additional Conditions |

| (1R,2R)-trans-2-Aminocyclopentanol HCl | 2-8°C | Under inert gas (e.g., Nitrogen or Argon) |

| (1S,2S)-trans-2-Aminocyclopentanol HCl | 2-8°C | Under inert gas (e.g., Nitrogen or Argon)[1] |

| (1R,3S)-3-Aminocyclopentanol HCl | Room Temperature | Inert atmosphere |

| General/Unspecified Isomer | Room Temperature | - |

| General/Unspecified Isomer | 2-8°C | - |

| General/Unspecified Isomer | Cool, dry place | Long-term storage |

It is crucial to consult the certificate of analysis and safety data sheet (SDS) provided by the specific supplier for the exact storage recommendations for the lot in use.

Core Storage and Handling Protocols

Regardless of the specific temperature, several overarching conditions are consistently recommended to maintain the quality of aminocyclopentanol HCl:

-

Container Integrity: The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination.

-

Atmosphere: For long-term stability, particularly for certain isomers, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation from atmospheric components.

-

Ventilation: Store the container in a dry and well-ventilated area.

-

Incompatibilities: Aminocyclopentanol HCl should be stored away from strong oxidizing agents[2]. Contact with incompatible substances can lead to chemical reactions that degrade the product. The hydrochloride salt form is noted to enhance the compound's stability and solubility[3].

-

Handling: Standard laboratory procedures for handling chemical solids should be followed. This includes avoiding dust formation, preventing contact with skin and eyes, and using adequate ventilation.

Assessing Stability: A Generalized Experimental Protocol for Forced Degradation Studies

To determine the intrinsic stability of aminocyclopentanol HCl and identify potential degradation products, a forced degradation study can be performed. While a specific, published protocol for this compound is unavailable, a general methodology based on industry standards and regulatory guidelines is presented below. The goal of such a study is to subject the compound to stress conditions that are more severe than accelerated stability testing to provoke degradation.

Objective: To identify the degradation pathways and validate the stability-indicating power of analytical methods for aminocyclopentanol HCl.

Materials:

-

Aminocyclopentanol HCl

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Suitable organic solvents (e.g., methanol, acetonitrile)

-

Primary container closure system

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

pH meter

-

Analytical balance

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Glassware

Experimental Workflow:

A generalized workflow for a forced degradation study is depicted in the following diagram.

Caption: Generalized workflow for a forced degradation study of Aminocyclopentanol HCl.

Methodology:

-

Control Sample: Prepare a solution of aminocyclopentanol HCl at a known concentration and analyze it immediately to serve as the time-zero control.

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with a suitable base, and analyze.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH. Apply similar stress conditions as the acid hydrolysis, neutralizing samples with a suitable acid before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction over time and analyze the samples.

-

Thermal Degradation: Subject both the solid compound and a solution to elevated temperatures (e.g., 60°C or higher) in a stability chamber. Analyze samples at different time intervals.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all samples using a developed stability-indicating analytical method, such as HPLC. The method should be capable of separating the intact drug from any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products.

Logical Framework for Storage Condition Determination

The results from stability studies, including forced degradation and long-term stability testing, inform the final recommended storage conditions. The following diagram illustrates the logical flow for determining these conditions.

Caption: Decision tree for determining the appropriate storage conditions for Aminocyclopentanol HCl.

References

Core Principles of Chiral Auxiliaries in Asymmetric Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the precise control of stereochemistry is paramount. Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is a critical endeavor, as different enantiomers can exhibit vastly different biological activities. One of the most robust and reliable strategies to achieve this control is through the use of a chiral auxiliary.[1]

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereogenic center with high diastereoselectivity.[1][2] After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[1] This methodology converts the challenge of separating enantiomers into the more manageable task of separating diastereomers, which possess different physical properties.[1]

This technical guide provides a comprehensive overview of the fundamental principles, applications, and experimental considerations for the use of chiral auxiliaries in asymmetric synthesis.

The General Principle and Workflow

The use of a chiral auxiliary in asymmetric synthesis follows a well-defined three-step process:

-

Attachment: Covalent bonding of the enantiomerically pure chiral auxiliary to a prochiral substrate.

-

Diastereoselective Reaction: The chiral auxiliary directs the stereochemical outcome of a reaction, such as an alkylation, aldol reaction, Diels-Alder reaction, or conjugate addition. This creates a new chiral center and results in the formation of one diastereomer in significant excess.[1]

-

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and allow for the recovery and recycling of the auxiliary.[1]

This strategic approach is a cornerstone of asymmetric synthesis due to its predictability, versatility, and the high levels of stereoselectivity that can be achieved.[1]

Core Principles of Stereochemical Control

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center of the substrate. This is primarily achieved through:

-

Steric Hindrance: Bulky substituents on the chiral auxiliary physically block one face of the prochiral substrate, forcing the incoming reagent to attack from the less hindered face.

-

Conformational Rigidity: The auxiliary often forms a rigid cyclic structure with the substrate, frequently involving chelation with a metal ion. This locks the molecule into a specific conformation, exposing one face to the reagent.

-

Electronic Effects: The electronic properties of the auxiliary can influence the transition state of the reaction, further enhancing diastereoselectivity.

An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and cleave under mild conditions with high yields, provide a high degree of stereocontrol, and be recoverable for reuse.[1]

Key Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries have been developed, many of which are derived from the natural chiral pool, such as amino acids and terpenes.[3]

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[1] They are typically derived from readily available amino alcohols. The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.[1]

References

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride molecular formula and weight

This document provides the key molecular details for trans-(1S,2S)-2-Aminocyclopentanol hydrochloride, a compound frequently utilized in organic synthesis and pharmaceutical research.

Molecular Data

The fundamental molecular properties of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₂ClNO or C₅H₁₁NO·HCl | [1][2][3] |

| Molecular Weight | 137.61 g/mol | [2][4][5][6] |

| CAS Number | 68327-04-8 | [2][4][5] |

This compound is recognized as a white crystalline solid and is soluble in water and alcohol.[1] It serves as a chiral building block in the synthesis of various pharmaceutical compounds.[3] For laboratory use, it should be stored under an inert gas, such as nitrogen or argon, at temperatures between 2-8°C.[2][7]

References

- 1. chembk.com [chembk.com]

- 2. 68327-04-8 CAS MSDS ((1S,2S)-trans-2-Aminocyclopentanol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

Solubility of trans-(1S,2S)-2-Aminocyclopentanol Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-(1S,2S)-2-Aminocyclopentanol hydrochloride, a chiral building block relevant in pharmaceutical development. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a framework for understanding and determining its solubility. It outlines the general principles governing the solubility of amine hydrochlorides in organic solvents, presents a generalized experimental protocol for solubility determination using the well-established shake-flask method, and discusses analytical techniques for quantification.

Introduction

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol used as an intermediate in the synthesis of various biologically active molecules. Its physicochemical properties, particularly its solubility in different solvent systems, are critical for its application in synthetic chemistry and pharmaceutical formulation. The hydrochloride salt form is generally employed to enhance solubility and stability. However, a comprehensive, quantitative understanding of its solubility profile across a range of common organic solvents is essential for process optimization, reaction condition selection, and formulation development.

General Solubility Characteristics

Qualitative assessments indicate that trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is soluble in water and alcohols, and slightly soluble in non-polar organic solvents. The increased polarity imparted by the hydrochloride salt enhances its solubility in polar solvents.[1][2] As a general principle, the solubility of amine salts is favored in polar solvents due to their ionic nature.[1][2] Conversely, they tend to be less soluble in non-polar organic solvents.[1][2] The overall solubility in a given organic solvent will be a balance between the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions.

Principles of Amine Hydrochloride Solubility in Organic Solvents

The solubility of an amine hydrochloride, such as trans-(1S,2S)-2-Aminocyclopentanol hydrochloride, in an organic solvent is governed by the principle of "like dissolves like".[3] The ionic nature of the salt (R-NH3+ Cl-) makes it highly polar.

-

Polar Solvents: Protic polar solvents, like alcohols (methanol, ethanol), can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions, leading to higher solubility. Aprotic polar solvents (e.g., acetone, acetonitrile) can also solvate the ions, though typically less effectively than protic solvents.

-

Non-Polar Solvents: Non-polar solvents (e.g., hexane, toluene) lack the ability to effectively solvate the charged ions of the amine salt. The energy required to overcome the crystal lattice energy of the salt is not sufficiently compensated by the weak van der Waals interactions with the solvent molecules, resulting in low solubility.[1]

The presence of the hydroxyl group in the aminocyclopentanol structure also contributes to its polarity and potential for hydrogen bonding, further influencing its interaction with different solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

While a specific, validated protocol for trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is not available, the following is a generalized, robust protocol based on the widely accepted equilibrium shake-flask method.[4]

Materials and Equipment

-

trans-(1S,2S)-2-Aminocyclopentanol hydrochloride (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid trans-(1S,2S)-2-Aminocyclopentanol hydrochloride to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated analytical method (see Section 4).

-

-

Data Analysis:

-

Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Analytical Methods for Quantification

Since trans-(1S,2S)-2-Aminocyclopentanol hydrochloride lacks a strong chromophore, direct UV-Vis spectrophotometry may not be suitable unless a derivatization agent is used.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and sensitive technique for the quantification of aminocyclopentanol derivatives.[7][8] A reversed-phase C18 column can be used with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol). Detection can be achieved using a UV detector at a low wavelength (e.g., ~210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).[7][9] Derivatization with a UV-absorbing or fluorescent tag can also be employed to enhance detection.[6]

-

UV-Vis Spectrophotometry after Derivatization: A colorimetric reaction with a suitable reagent that reacts with the primary amine can be used to produce a chromophore that can be quantified using a UV-Vis spectrophotometer.[10][11] A calibration curve would need to be prepared using standards of known concentrations.

Data Presentation

Quantitative solubility data for trans-(1S,2S)-2-Aminocyclopentanol hydrochloride is not currently available in the searched literature. Should this data be determined experimentally, it should be presented in a clear and structured format for easy comparison. An example table is provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

Visualizations

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

While specific quantitative solubility data for trans-(1S,2S)-2-Aminocyclopentanol hydrochloride in organic solvents is not readily found in the existing literature, this guide provides the fundamental principles and a robust, generalized experimental methodology for its determination. For researchers and drug development professionals, understanding the principles of amine salt solubility and applying a systematic approach, such as the shake-flask method coupled with a suitable analytical technique like HPLC, will enable the generation of the necessary data for process development and formulation. It is recommended that any experimentally determined solubility data be reported along with the detailed methodology to contribute to the body of knowledge for this important chiral building block.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 3. quora.com [quora.com]

- 4. enamine.net [enamine.net]

- 5. who.int [who.int]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. epa.gov [epa.gov]

- 10. arcjournals.org [arcjournals.org]

- 11. researchgate.net [researchgate.net]

The Ascendance of a Chiral Precursor: A Technical Guide to the Discovery and History of Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for enantiomerically pure building blocks is paramount for the stereoselective synthesis of drug candidates. Among these, aminocyclopentanol and its derivatives have emerged as pivotal chiral precursors, particularly in the development of antiviral and anticancer agents. The rigid cyclopentane scaffold, adorned with stereochemically defined amino and hydroxyl groups, provides a versatile platform for the construction of complex molecular architectures, most notably carbocyclic nucleoside analogues. This technical guide delves into the discovery and historical development of aminocyclopentanol as a chiral precursor, presenting key synthetic strategies with detailed experimental protocols and comparative data.

Biological systems are inherently chiral, and often only one enantiomer of a drug elicits the desired therapeutic effect, while the other may be inactive or even harmful. The use of enantiomerically pure starting materials like aminocyclopentanol is therefore a critical strategy in contemporary drug development, ensuring the synthesis of single-enantiomer drugs with improved efficacy and safety profiles.

Historical Perspective: The Rise of Carbocyclic Nucleosides

The significance of chiral aminocyclopentanols is intrinsically linked to the development of carbocyclic nucleosides, analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group. This structural modification imparts greater metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases.[1]

A seminal figure in this field is Dr. Robert Vince of the University of Minnesota. His pioneering work in the 1970s and 1980s on carbocyclic nucleoside analogues, which he termed "carbovirs," laid the groundwork for major advancements in antiviral therapies.[2][3] This research, initially an offshoot of an anti-cancer drug program, led to the development of a series of compounds that inhibit the replication of viruses, including the Human Immunodeficiency Virus (HIV).[3] A key precursor in the synthesis of many of these carbocyclic nucleosides was a chiral aminocyclopentanol derivative. The starting material for many of these syntheses, often referred to as "Vince's Lactam," is a testament to his foundational contributions and is produced on a large scale by chemical companies worldwide.[4] This work culminated in the invention of Abacavir (marketed as Ziagen®), a potent anti-HIV drug that has generated significant revenue for the University of Minnesota and has had a profound impact on the treatment of AIDS.[2][5]

The success of Abacavir and other carbocyclic nucleosides spurred further research into efficient and stereoselective methods for the synthesis of chiral aminocyclopentanols, leading to the development of the key methodologies discussed in this guide.

Key Synthetic Strategies for Chiral Aminocyclopentanol

The enantioselective synthesis of aminocyclopentanol stereoisomers has been achieved through several elegant strategies. The most prominent and industrially relevant methods include chemoenzymatic approaches that combine classical organic reactions with highly selective enzymatic resolutions, and asymmetric synthesis methodologies that create the desired stereochemistry from the outset.

Chemoenzymatic Synthesis: A Hybrid Approach

A powerful and widely utilized strategy for obtaining enantiomerically pure aminocyclopentanols involves a combination of aza-Diels-Alder cycloaddition to construct the aminocyclopentane core, followed by an enzymatic kinetic resolution to separate the enantiomers.

Logical Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of (1R,3S)-3-aminocyclopentanol HCl.

Detailed Experimental Protocol for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This protocol is adapted from a patented industrial process.

Step 1: Hetero-Diels-Alder Reaction

-

Reaction: In-situ oxidation of a protected hydroxylamine to a nitroso species, followed by a [4+2] cycloaddition with cyclopentadiene.

-

Procedure: To a solution of tert-butyl hydroxylamine carbonate (1.0 eq.) in a suitable solvent such as 2-methyltetrahydrofuran, is added a catalytic amount of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.). The mixture is stirred at 20-30 °C while an oxidizing agent is added. Cyclopentadiene (1.5-2.0 eq.) is then added, and the reaction is continued in situ to form the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Step 2: Reductive Ring Opening

-

Reaction: Selective reduction of the N-O bond of the bicyclic adduct.

-

Procedure: The crude product from Step 1 is dissolved in a mixture of acetic acid and an organic solvent. Zinc powder is added portion-wise while maintaining the temperature below 40 °C. The reaction reduces the N-O bond to yield racemic N-Boc-cis-3-aminocyclopent-4-enol.

Step 3: Lipase-Catalyzed Kinetic Resolution

-

Reaction: Enantioselective acylation of the racemic amino alcohol using a lipase.

-

Procedure: The racemic N-Boc-cis-3-aminocyclopent-4-enol is dissolved in an organic solvent like tert-butyl methyl ether. A lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), is added, followed by an acylating agent, typically vinyl acetate. The reaction is stirred at a controlled temperature (e.g., 25-30 °C) until approximately 50% conversion is reached. The enzyme selectively acylates the (1S,4R)-enantiomer, leaving the desired (1R,4S)-enantiomer as the unreacted alcohol. The enzyme is removed by filtration, and the acylated and unacylated enantiomers are separated by chromatography or extraction.

Step 4: Hydrogenation

-

Reaction: Saturation of the carbon-carbon double bond.

-

Procedure: The resolved (1R,4S)-N-Boc-4-aminocyclopent-2-en-1-ol is dissolved in methanol. A palladium on carbon catalyst (5-10 wt%) is added, and the mixture is subjected to a hydrogen atmosphere (e.g., 0.2 MPa) at room temperature until the reaction is complete. The catalyst is removed by filtration.

Step 5: Deprotection and Salt Formation

-

Reaction: Removal of the Boc protecting group and formation of the hydrochloride salt.

-

Procedure: The product from Step 4 is dissolved in a solution of hydrogen chloride in isopropanol (prepared in situ from acetyl chloride and isopropanol). The reaction mixture is stirred to effect deprotection of the Boc group and precipitation of the desired (1R,3S)-3-aminocyclopentanol hydrochloride. The product is isolated by filtration, washed, and dried.

Asymmetric Synthesis Strategies

While chemoenzymatic methods are highly effective, direct asymmetric synthesis routes that avoid a resolution step are often more atom-economical. Key asymmetric strategies for preparing chiral aminocyclopentanols and related structures have been developed by prominent researchers such as Barry M. Trost. These methods often employ transition metal catalysts with chiral ligands to induce stereoselectivity.

One notable approach involves the palladium-catalyzed asymmetric desymmetrization of meso-1,4-diacetoxycyclopent-2-ene. This reaction can be used to generate a chiral monoacetate, which can then be further functionalized to introduce the amino group with high stereocontrol.

Logical Workflow for a Trost-type Asymmetric Synthesis

References

Technical Guide: (1S,2S)-2-Aminocyclopentan-1-ol Hydrochloride (CAS 68327-04-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Name

The compound identified by CAS number 68327-04-8 is a chiral amino alcohol. Its IUPAC name is (1s,2s)-2-aminocyclopentan-1-ol hydrochloride [1]. It is also commonly referred to as (1S,2S)-trans-2-Aminocyclopentanol hydrochloride[2][3]. This compound serves as a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents[4]. Its stereospecific nature makes it a key intermediate for creating enantiomerically pure molecules, which is a critical aspect of modern drug design.

Physicochemical Properties

A summary of the key physicochemical properties for (1S,2S)-2-aminocyclopentan-1-ol hydrochloride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 68327-04-8 | [1][2][3] |

| IUPAC Name | (1s,2s)-2-aminocyclopentan-1-ol hydrochloride | [1] |

| Molecular Formula | C₅H₁₂ClNO | [5] |

| Molecular Weight | 137.61 g/mol | [2] |

| SMILES | Cl.N[C@H]1CCC[C@@H]1O | [1] |

| Appearance | White crystalline solid | ChemBK |

Synthetic Applications in Drug Development

(1S,2S)-2-Aminocyclopentan-1-ol hydrochloride is primarily utilized as a starting material in the synthesis of more complex molecules with potential therapeutic applications. A notable application is in the preparation of phthalazine derivatives that act as modulators of the α5 subunit-containing GABA-A (γ-aminobutyric acid type A) receptors[3]. These receptors are significant targets in the central nervous system for the development of drugs related to cognitive and neurological disorders.

A patent describes the use of trans-(1S,2S)-2-amino-cyclopentanol hydrochloride as a reactant in the synthesis of these novel phthalazine derivatives[3]. The general synthetic scheme involves the reaction of the amino group of the cyclopentanol derivative with a suitable phthalazine precursor to form the final product.

Experimental Protocols

Representative Protocol: GABA-A Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-A receptor benzodiazepine site using a radioligand competition assay.

Materials:

-

Test compound (e.g., a phthalazine derivative)

-

[³H]-Flumazenil (radioligand)

-

Diazepam (non-labeled competitor for non-specific binding)

-

Rat cortical tissue (source of GABA-A receptors)

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Homogenizer

-

Centrifuge (capable of 48,000 x g)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Discard the supernatant, resuspend the pellet in fresh binding buffer, and repeat the centrifugation step twice.

-

After the final wash, resuspend the pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes for total binding, non-specific binding, and various concentrations of the test compound.

-

To each tube, add:

-

100 µL of binding buffer (for total binding) or 10 µM Diazepam (for non-specific binding) or the test compound at various concentrations.

-

100 µL of [³H]-Flumazenil (final concentration of ~1 nM).

-

100 µL of the prepared membrane suspension.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data Presentation

The data obtained from the binding assay would be presented in a clear, tabular format to allow for easy comparison of different compounds. Table 2 provides a hypothetical example of such data for a series of synthesized phthalazine derivatives.

| Compound ID | Structure | IC₅₀ (nM) | Ki (nM) |

| Phthalazine-1 | [Structure] | 150 | 75 |

| Phthalazine-2 | [Structure] | 85 | 42.5 |

| Phthalazine-3 | [Structure] | 25 | 12.5 |

| Diazepam (Control) | [Structure] | 10 | 5 |

Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of the GABA-A receptor, a ligand-gated ion channel. The binding of GABA (or an agonist) to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission. Modulators, such as the phthalazine derivatives discussed, would bind to an allosteric site to either enhance (positive allosteric modulator) or reduce (negative allosteric modulator/inverse agonist) the effect of GABA.

Caption: General signaling pathway of the GABA-A receptor.

Experimental Workflow for GABA-A Receptor Binding Assay

The following diagram outlines the key steps in the experimental workflow for the GABA-A receptor binding assay described in Section 4.1.

Caption: Workflow for a GABA-A receptor binding assay.

Conclusion